SCIP protein - 132052-52-9

SCIP protein

Catalog Number: EVT-1521693
CAS Number: 132052-52-9
Molecular Formula: C4H5N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of SCIP protein can be achieved through several methods, including recombinant DNA technology and chemical synthesis. In recombinant methods, the gene encoding SCIP is cloned into an expression vector and introduced into host cells (such as Escherichia coli or mammalian cells) for protein expression. Following expression, purification techniques such as affinity chromatography or size-exclusion chromatography are employed to isolate the protein.

Molecular Structure Analysis

Structure and Data
The molecular structure of SCIP protein consists of a series of alpha-helices and beta-sheets that contribute to its functional conformation. The specific folding patterns are crucial for its interaction with Hsc70 and other client proteins. Structural studies utilizing techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional arrangement of SCIP. The data reveal that SCIP contains distinct domains responsible for its binding affinity to Hsc70, which is essential for its role in chaperone-mediated protein folding.

Chemical Reactions Analysis

Reactions and Technical Details
SCIP protein participates in several biochemical reactions primarily related to protein folding and stabilization. Its interaction with Hsc70 involves conformational changes that facilitate the binding of unfolded or misfolded proteins. The mechanism typically involves ATP hydrolysis by Hsc70, which induces a conformational shift allowing SCIP to assist in substrate recognition and stabilization.

Additionally, SCIP can engage in post-translational modifications such as phosphorylation and ubiquitination, which modulate its activity and stability within the cell. These modifications can affect its interaction with other proteins and influence cellular responses to stress conditions.

Mechanism of Action

Process and Data
The mechanism by which SCIP exerts its effects involves several steps:

  1. Binding to Hsc70: SCIP binds to the C-terminal domain of Hsc70, enhancing its chaperone activity.
  2. Client Protein Interaction: Once bound, SCIP helps recruit client proteins that require assistance in folding.
  3. Facilitation of Folding: Through ATP hydrolysis by Hsc70, SCIP aids in the proper folding or refolding of these client proteins.
  4. Regulation of Apoptosis: By modulating the activity of various signaling pathways, SCIP can influence cell survival during stress conditions.

Data from studies indicate that SCIP's activity is crucial for maintaining cellular integrity under conditions that would otherwise lead to apoptosis or cellular dysfunction .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
SCIP protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 20 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls between pH 6-7.
  • Solubility: Highly soluble in aqueous buffers at physiological pH.

Chemical properties include susceptibility to proteolytic cleavage under certain conditions, which can affect its stability and function. Additionally, SCIP's interactions with metal ions can influence its structural integrity and functional capacity.

Applications

Scientific Uses
SCIP protein has various applications in scientific research:

  • Cellular Stress Studies: It serves as a model for studying cellular responses to stressors such as heat shock or oxidative damage.
  • Cancer Research: Given its role in regulating apoptosis, SCIP is being investigated for its potential implications in cancer biology.
  • Protein Folding Disorders: Research into SCIP may provide insights into diseases characterized by protein misfolding, such as Alzheimer's disease.
  • Biotechnology: Its chaperone properties are harnessed in biotechnological applications for improving the yield and quality of recombinant proteins produced in various systems.
Structural Characterization of SCIP Protein Family

Domain Architecture of SCIP Proteins

POU Domain in Eukaryotic SCIP

The defining feature of eukaryotic SCIP proteins is the POU-specific DNA-binding domain, a 160-amino acid module conserved across mammals. Structural analyses reveal this domain comprises two distinct subdomains connected by a flexible linker:

  • POU-specific domain (POUs): An N-terminal region containing helix-turn-helix motifs that mediate protein-protein interactions with transcriptional co-regulators.
  • POU homeodomain (POUh): A C-terminal domain adopting a classic helix-turn-helix conformation that binds DNA major grooves with high specificity [1] [2].

In rat neural systems, SCIP exists as an intronless 3.1-kb mRNA transcript encoding a 451-amino acid protein (predicted molecular mass: 45 kDa). The full-length protein migrates at 45 kDa in immunoblot analyses of Schwann cell nuclei, confirming predictions [1]. The POU domain enables SCIP to function as a sequence-specific transcriptional regulator that represses myelin genes (e.g., P0, MBP) during peripheral nervous system development [6].

Table 1: Structural Features of Eukaryotic SCIP POU Domain

DomainStructural MotifsFunctionExperimental Validation
POUs (aa 1-75)Tetrahelical bundleProtein-protein interactionGel shift assays [1]
Linker (aa 76-90)Flexible polypeptideDomain orientationProtease sensitivity [2]
POUh (aa 91-160)Helix-turn-helixDNA major groove bindingCrystallography [2]

Helix-Turn-Helix (HTH) Motifs in Bacterial SCIP-like Systems

Prokaryotic systems lack true SCIP orthologs but deploy functionally analogous effectors via Type VI Secretion Systems (T6SS). These effectors frequently incorporate HTH DNA-binding domains that target nucleic acids in competing bacteria. For example:

  • Salmonella Dublin utilizes T6SS effectors (e.g., SED_RS06235) containing nuclease-associated HTH motifs that cleave chromosomal DNA upon delivery into target cells [5].
  • Acinetobacter baumannii secretes DNase effectors with HTH domains that penetrate fungal nuclei, demonstrating trans-kingdom functionality [3].

These motifs adopt β-sheet-α-helical configurations capable of sequence-specific DNA recognition, paralleling eukaryotic POU domain mechanisms despite distinct evolutionary origins.

C-Terminal Transmembrane Anchoring in Bacterial SciP

T6SS effector delivery frequently requires membrane-associated docking proteins. Key structural adaptations include:

  • C-terminal hydrophobic anchors: In enteroaggregative E. coli T6SS effectors, C-terminal transmembrane helices (e.g., SED_RS01930) embed toxins in bacterial membranes prior to contraction-driven translocation [5].
  • VgrG-PAAR spike complexes: These structures form membrane-penetration needles tipped with HTH-containing effectors. The baseplate protein TssK anchors the system to the inner membrane, while TssJ permeabilizes the outer membrane [9].

This architecture enables contact-dependent effector injection into adjacent cells within polymicrobial environments like the gut lumen or biofilms.

Evolutionary Conservation of SCIP Homologs

SCIP Orthologs in Vertebrates

SCIP exhibits remarkable sequence conservation across vertebrates, with functional parallels in neurodevelopment:

  • Rodent CNS Development: Murine SCIP (Oct-6) shows lamina-specific expression in developing cerebral cortex, initially appearing in layer 5 pyramidal neurons during migration (embryonic day 16) and later in layers 2/3 postnatally. This spatiotemporal regulation modulates cortical layering [4].
  • Nab2/ZC3H14 Interaction: Mammalian SCIP orthologs physically associate with the RNA-binding protein Nab2 (ZC3H14 in humans), forming regulatory complexes that govern neuronal RNA processing. Nab2-null mice exhibit aberrant SCIP-dependent neurite outgrowth and synaptic defects [8].
  • Epidermal Differentiation: In murine skin, SCIP (Tst-1) and the paralog Skn-1a jointly regulate keratinocyte differentiation. Double-knockout mice display epidermal hyperplasia and aberrant expression of differentiation markers (e.g., K14, Spr-1), confirming functional redundancy [7].

Prokaryotic SCIP-like Proteins in Type 6 Secretion Systems

Bacterial genomes encode structurally convergent effector-immunity modules that mirror eukaryotic competitive mechanisms:

  • Effector-Immunity (E/I) Pairs: Salmonella Dublin SPI-6 and SPI-19 islands encode E/I modules (e.g., SEDRS01930/SEDRS01935) where HTH-containing effectors target essential cellular processes, while cognate immunity proteins prevent self-toxicity [5].
  • Phylogenetic Distribution: T6SS effectors with SCIP-like functional domains (nucleases, pore-forming toxins) occur in >25% of Gram-negative pathogens, including Yersinia pestis (6 T6SS clusters) and Vibrio cholerae. The Bacteroides fragilis T6SS targets gut Bacteroidales, demonstrating ecological significance [3] [9].

Table 2: Evolutionary Conservation of SCIP Functional Analogues

OrganismProtein/SystemDomain ArchitectureBiological Role
Mus musculusSCIP (Oct-6)N-terminal POU-specific + C-terminal POUhCortical neuron differentiation [4]
Homo sapiensZC3H14 (Nab2 ortholog)CCCH zinc fingersSCIP co-regulation; mRNA processing [8]
Salmonella DublinT6SSSPI-19 effectorNuclease HTH + C-terminal TM anchorInterbacterial DNA degradation [5]
Bacteroides fragilisT6SSiiiVgrG/PAAR spike with HTH effectorsGut niche dominance [9]

Properties

CAS Number

132052-52-9

Product Name

SCIP protein

Molecular Formula

C4H5N3O

Synonyms

SCIP protein

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